molecular formula C12H12O4 B12337240 Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate

Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate

Cat. No.: B12337240
M. Wt: 220.22 g/mol
InChI Key: IQTPJKUXYQQUPT-UHFFFAOYSA-N
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Description

Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method is particularly useful for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

    Reduction: This reaction can modify the compound’s structure, potentially altering its biological properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. Its methyl and hydroxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C12H12O4/c1-7-10(13)4-3-8-5-9(16-12(7)8)6-11(14)15-2/h3-5,13H,6H2,1-2H3

InChI Key

IQTPJKUXYQQUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C2)CC(=O)OC)O

Origin of Product

United States

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